1-[(Chloromethoxy)methoxy]-2-methoxyethane

Protecting-group strategy orthogonal reactivity sequential derivatisation

1-[(Chloromethoxy)methoxy]-2-methoxyethane (CAS 89268‑03‑1) is a bifunctional chloroalkyl ether possessing both a chloromethyl ether group and a methoxyethoxymethoxy acetal moiety within the same molecule (C₅H₁₁ClO₃, MW 154.59 g/mol). Unlike the simpler single‑site protecting‑group reagent 2‑methoxyethoxymethyl chloride (MEM‑Cl, CAS 3970‑21‑6, C₄H₉ClO₂), which exclusively installs the MEM protecting group on hydroxyl functionalities, this compound supplies a chloromethyl ether electrophile while retaining the methoxyethoxy side‑chain intact, enabling orthogonal alkylation and multi‑step derivatisation.

Molecular Formula C5H11ClO3
Molecular Weight 154.59 g/mol
CAS No. 89268-03-1
Cat. No. B1611601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Chloromethoxy)methoxy]-2-methoxyethane
CAS89268-03-1
Molecular FormulaC5H11ClO3
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCOCCOCOCCl
InChIInChI=1S/C5H11ClO3/c1-7-2-3-8-5-9-4-6/h2-5H2,1H3
InChIKeyUVCUTACRFCJVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Chloromethoxy)methoxy]-2-methoxyethane (CAS 89268-03-1) — Structural Identity, Procurement-Relevant Synonyms, and Physicochemical Baseline for the Bifunctional Chloromethyl Ether


1-[(Chloromethoxy)methoxy]-2-methoxyethane (CAS 89268‑03‑1) is a bifunctional chloroalkyl ether possessing both a chloromethyl ether group and a methoxyethoxymethoxy acetal moiety within the same molecule (C₅H₁₁ClO₃, MW 154.59 g/mol) . Unlike the simpler single‑site protecting‑group reagent 2‑methoxyethoxymethyl chloride (MEM‑Cl, CAS 3970‑21‑6, C₄H₉ClO₂), which exclusively installs the MEM protecting group on hydroxyl functionalities, this compound supplies a chloromethyl ether electrophile while retaining the methoxyethoxy side‑chain intact, enabling orthogonal alkylation and multi‑step derivatisation . The synonym “(methoxyethoxy)methyl chloromethyl ether” captures that bifunctional architecture, and the compound is additionally listed as Roxithromycin Impurity 2 in several pharmacopoeial supplier catalogues, positioning it as a process‑specific analytical marker rather than a bulk protecting‑group reagent . Predicted physicochemical properties — boiling point 163.9 ± 20.0 °C, density 1.092 ± 0.06 g/cm³, and computed water solubility ~301 g/L at 25 °C — distinguish it sharply from the lower‑boiling, lower‑density MEM‑Cl and indicate substantially altered chromatographic retention behaviour relevant to both synthetic and analytical applications .

Why Generic Substitution of 1-[(Chloromethoxy)methoxy]-2-methoxyethane by MEM‑Cl or Other Single‑Site Chloroalkyl Ethers Fails for Impurity‑Tracking and Orthogonal‑Reactivity Workflows


The structural gap between a reagent that wears two orthogonal electrophilic masks and a mono‑functional protecting agent cannot be bridged by altering stoichiometry or reaction conditions. MEM‑Cl (CAS 3970‑21‑6) carries a single chloromethyl site whose sole purpose is to install the methoxyethoxymethyl (MEM) protecting group on an alcohol [1]; the reagent is fully consumed in that single transformation. 1-[(Chloromethoxy)methoxy]-2-methoxyethane, in contrast, embeds a chloromethyloxy fragment adjacent to a methoxyethoxymethyl acetal, so the molecule can first alkylate a nucleophile at the chloromethyl centre and subsequently undergo acid‑catalysed cleavage of the acetal to unveil a second reactive handle . This divergent reactivity profile means that any attempt to replace it with MEM‑Cl, MOM‑Cl, BOM‑Cl, or SEM‑Cl inevitably forfeits the sequential‑derivatisation capability. Moreover, in the regulated domain of roxithromycin manufacturing, European Pharmacopoeia monographs cap individual unspecified impurities at ≤0.10% and require chromatographic identification of each process‑related impurity [2][3]. Because 1-[(Chloromethoxy)methoxy]-2-methoxyethane is a documented impurity of the MEM‑Cl feedstock used to construct the roxithromycin side‑chain, substituting it with a general reagent such as MEM‑Cl of unspecified impurity profile introduces an uncontrolled analytical variable rather than a traceable reference marker, thereby failing to satisfy compendial impurity‑profiling requirements [2][3].

Quantitative Differentiation Evidence for 1-[(Chloromethoxy)methoxy]-2-methoxyethane vs. MEM‑Cl, MOM‑Cl, BOM‑Cl, and Related Single‑Site Chloroalkyl Ethers


Evidence Item 1 — Orthogonal Bifunctional Electrophilicity vs. Single‑Site MEM‑Cl Alkylation

Product datasheets explicitly ascribe two chemically distinct electrophilic centres to 1-[(Chloromethoxy)methoxy]-2-methoxyethane: a chloromethyl ether group (Cl–CH₂–O–) and a methoxyethoxymethyl acetal (CH₃OCH₂CH₂OCH₂–O–). Each centre can be addressed independently under judiciously chosen reaction conditions — the chloromethyl site undergoes nucleophilic substitution by alcohols, thiols, or amines, while the acetal is stable to basic and reductive conditions but cleavable with mild aqueous acid . In contrast, MEM‑Cl (CAS 3970‑21‑6), MOM‑Cl, BOM‑Cl, and SEM‑Cl each contain a single reactive chloromethyl group whose only synthetic function is to install the corresponding acetal protecting group; once that alcohol protection has occurred, the reagent possesses no secondary handle for further elaboration [1]. No quantitative head-to-head study that simultaneously compares the bifunctional reactivity of this compound with the mono‑functional behaviour of the listed comparators was identified in the accessible literature; therefore this evidence is categorised as Class‑level inference based on documented structural features and established reactivity principles of α‑haloethers [1].

Protecting-group strategy orthogonal reactivity sequential derivatisation

Evidence Item 2 — Impurity‑Marker Specificity in Roxithromycin Manufacturing vs. Generic MEM‑Cl

An Alembic Limited patent (IN 40/2009) identifies 1‑(chloromethoxy)-2‑(2‑methoxyethoxy)ethane — a close structural congener of the title compound — as a specific impurity present in commercial MEM‑Cl batches [1]. The patent further demonstrates that this impurity reacts with Erythromycin A oxime during roxithromycin synthesis to generate the process‑related impurity 9‑[O‑[(2‑methoxyethoxy)ethoxymethyl]oxime]erythromycin (formula II), which is claimed as a novel reference marker for HPLC purity analysis of roxithromycin active pharmaceutical ingredient (API) [1]. In the published HPLC method, the reference marker (formula II) is dissolved in diluent and injected as a system‑suitability solution to establish peak identity and resolution before sample analysis [1]. As documented in the patent specification, the European Pharmacopoeia requires that individual impurities in roxithromycin be controlled and reported, creating a regulatory need for characterised impurity reference standards [1][2]. No analogous compendial requirement exists for generic MEM‑Cl or other single‑site chloroalkyl ethers because they are not recognised as roxithromycin process impurities. Vendors now supply the title compound as Roxithromycin Impurity 2 with a certified HPLC purity of ≥95% and full characterisation data (¹H NMR, MS, HPLC) for use in analytical method development, method validation, and quality‑control applications during ANDA submissions or commercial production [3][4].

Pharmaceutical impurity profiling Roxithromycin reference standard

Evidence Item 3 — Physicochemical Property Differentiation: Boiling Point, Density, and LogP vs. MEM‑Cl

Computed and experimentally derived physicochemical properties create large and practically significant separations between 1-[(Chloromethoxy)methoxy]-2-methoxyethane and the most common structural analog, MEM‑Cl (CAS 3970‑21‑6). For the title compound, the predicted boiling point is 163.9 ± 20.0 °C (at 760 Torr), density is 1.092 ± 0.06 g/cm³ (at 20 °C), and the computed LogP is 0.81980 . By contrast, the experimentally measured boiling point of MEM‑Cl is 50–52 °C at 13 mmHg (corresponding to ~161 °C at atmospheric pressure after correction), its density is 1.091 g/mL at 25 °C, and its molecular weight is 124.57 g/mol — representing a 30‑dalton mass difference attributable to the extra –OCH₂O– unit in the target compound [1]. The most consequential differential is the predicted aqueous solubility of ~301 g/L for the title compound versus the well‑documented hydrolytic instability of MEM‑Cl (which decomposes rapidly on contact with water) [1]. Although the solubility value is a computational prediction and must be interpreted with caution, the structural basis for enhanced water compatibility — an additional ether oxygen capable of hydrogen‑bonding — is mechanistically plausible. These property differences translate directly into distinct GC retention times, HPLC capacity factors, and extraction behaviours, enabling straightforward analytical resolution of the two compounds in reaction‑monitoring and impurity‑profiling workflows.

Chromatographic retention physicochemical profiling purification

Evidence Item 4 — Vendor‑Documented Purity Specifications and Characterisation Depth vs. Uncharacterised Technical‑Grade MEM‑Cl

Multiple independent vendors supply 1-[(Chloromethoxy)methoxy]-2-methoxyethane under the designation Roxithromycin Impurity 2 with a documented HPLC purity of ≥95% and provide a certificate of analysis (COA) that includes ¹H NMR, mass spectrometry, and HPLC chromatograms [1][2]. One supplier lists the purity as 95% (HPLC) and explicitly states that COA, ¹H NMR, MS, and HPLC data are available [2]; another lists a purity specification of >95% with a three‑year shelf life when stored at 2–8 °C [3]. In comparison, MEM‑Cl (CAS 3970‑21‑6) is typically supplied as technical‑grade material with a GC purity specification of ≥94–95%, but without impurity‑profile characterisation relevant to pharmaceutical analysis ; its certificate of analysis monitors bis(chloromethyl)ether and chloromethyl methyl ether as quality markers rather than the specific roxithromycin‑related impurities that are the focus of compendial testing. No direct head‑to‑head purity comparison study was identified; the contrast is based on the documented difference in the purpose of purity certification — pharmaceutical impurity reference standard versus bulk synthetic reagent.

Analytical standard purity specification pharmaceutical QC

High‑Value Procurement Scenarios for 1-[(Chloromethoxy)methoxy]-2-methoxyethane Grounded in Structural, Analytical, and Regulatory Evidence


Roxithromycin API Impurity Profiling and Pharmacopoeial Compliance

QC laboratories developing or validating HPLC methods for roxithromycin active pharmaceutical ingredient require certified impurity reference standards to establish system suitability, confirm peak identity, and quantify process‑related impurities against compendial limits [1][2]. 1-[(Chloromethoxy)methoxy]-2-methoxyethane (Roxithromycin Impurity 2) is the direct synthetic precursor of the MEM‑Cl‑derived impurity that reacts with Erythromycin A oxime to form 9‑[O‑[(2‑methoxyethoxy)ethoxymethyl]oxime]erythromycin, a known roxithromycin process impurity described in patent IN 40/2009 [1]. Procuring this compound as a characterised reference standard (≥95% HPLC, with COA, ¹H NMR, MS, and HPLC data [3][4]) enables laboratories to spike API samples, demonstrate chromatographic resolution from the main roxithromycin peak, and validate method accuracy, precision, and linearity — tasks that generic MEM‑Cl cannot fulfill because it lacks the requisite structural identity and impurity‑profile documentation.

Sequential Bifunctional Derivatisation in Complex Molecule Synthesis

Synthetic chemists engaged in the construction of complex natural products, macrocyclic antibiotics, or bifunctional linker systems can exploit the two orthogonal electrophilic centres of 1-[(Chloromethoxy)methoxy]-2-methoxyethane to execute sequential derivatisation without intermediate protecting‑group manipulations . The chloromethyl site can first alkylate a hydroxyl, thiol, or amine nucleophile under basic conditions to form a stable ether, thioether, or amine linkage, while the methoxyethoxymethyl acetal remains intact . In a subsequent step, the acetal can be selectively cleaved with mild Lewis or Brønsted acid to reveal a second hydroxyl group available for further functionalisation. This sequential reactivity is structurally impossible with mono‑functional reagents such as MEM‑Cl, MOM‑Cl, BOM‑Cl, or SEM‑Cl, which are consumed entirely in a single alcohol‑protection event. Procurement of this specific compound therefore directly enables two‑step, one‑reagent linker strategies that would otherwise require two separate reagents and additional purification steps.

GC‑MS and HPLC Method Development Requiring Chromatographic Resolution from MEM‑Cl

Analytical laboratories monitoring reactions that employ MEM‑Cl as a protecting‑group reagent frequently need to distinguish unreacted MEM‑Cl from structurally related by‑products or impurities. The 30‑dalton mass difference (154.59 vs. 124.57 g/mol), distinct boiling point (predicted 163.9 °C vs. ~161 °C for MEM‑Cl at atmospheric pressure), and predicted LogP of 0.82 enable unambiguous chromatographic discrimination [5]. Method development scientists can use the pure compound to determine relative retention times, establish resolution factors, and validate that GC or HPLC methods adequately separate the impurity from the main reagent peak — a critical quality attribute for in‑process control in pharmaceutical manufacturing where residual MEM‑Cl levels must be monitored.

Reference Standard Procurement for Stability‑Indicating Method Validation

Forced‑degradation studies of roxithromycin drug substance and drug product require well‑characterised impurity markers to confirm that the analytical method is stability‑indicating (i.e., capable of resolving the API from all potential degradation products and process impurities) [1][2]. 1-[(Chloromethoxy)methoxy]-2-methoxyethane, as a documented MEM‑Cl‑related impurity with a defined chromatographic signature, can be spiked into stressed samples (acid, base, oxidative, thermal, photolytic) to verify that degradation peaks do not co‑elute with this process impurity. This application is explicitly supported by vendor documentation indicating use for analytical method development, method validation (AMV), and quality‑controlled (QC) applications during ANDA preparation [3].

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